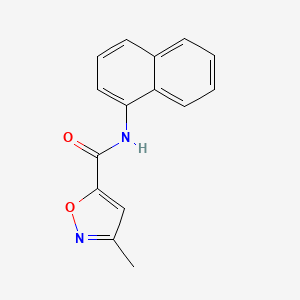
N-methyl-2-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-oxo-1H-quinoline-3-carboxamide, also known as MQCA, is a synthetic compound that belongs to the quinoline family. MQCA has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In
Mecanismo De Acción
The mechanism of action of N-methyl-2-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it has been suggested that N-methyl-2-oxo-1H-quinoline-3-carboxamide may exert its biological activities by binding to specific targets, such as enzymes or receptors, and modulating their activity. N-methyl-2-oxo-1H-quinoline-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, by binding to their active sites and interfering with their catalytic activity.
Biochemical and Physiological Effects:
N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to exhibit antimicrobial and antiviral activities, which may be useful in the development of new antibiotics and antiviral agents. Additionally, N-methyl-2-oxo-1H-quinoline-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-2-oxo-1H-quinoline-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-methyl-2-oxo-1H-quinoline-3-carboxamide has been found to exhibit various biological activities, which may make it a useful tool in drug discovery and medicinal chemistry. However, one of the limitations of using N-methyl-2-oxo-1H-quinoline-3-carboxamide in lab experiments is its low yield, which may make it difficult to obtain large quantities of the compound for further studies.
Direcciones Futuras
There are several future directions for the study of N-methyl-2-oxo-1H-quinoline-3-carboxamide. One possible direction is the development of new synthetic methods for the production of N-methyl-2-oxo-1H-quinoline-3-carboxamide with higher yields. Another direction is the investigation of the structure-activity relationship of N-methyl-2-oxo-1H-quinoline-3-carboxamide, which may help to identify more potent analogs with improved biological activities. Additionally, the potential applications of N-methyl-2-oxo-1H-quinoline-3-carboxamide in material science, such as the development of new sensors or catalysts, may also be explored.
Métodos De Síntesis
N-methyl-2-oxo-1H-quinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzamide with methyl pyruvate, followed by cyclization and N-methylation. Another method involves the reaction of 2-aminobenzamide with ethyl oxalyl chloride, followed by cyclization and N-methylation. The yield of N-methyl-2-oxo-1H-quinoline-3-carboxamide using these methods is typically around 50-70%.
Aplicaciones Científicas De Investigación
N-methyl-2-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anticancer, antimicrobial, and antiviral properties. N-methyl-2-oxo-1H-quinoline-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
Propiedades
IUPAC Name |
N-methyl-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-10(14)8-6-7-4-2-3-5-9(7)13-11(8)15/h2-6H,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYOMIXOFUVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-oxo-1H-quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)
![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)

![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)


